molecular formula C11H12F3NO2 B13188011 Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate

Cat. No.: B13188011
M. Wt: 247.21 g/mol
InChI Key: GVQLRACZDGESLE-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C11H12F3NO2. It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 6-position and ethyl ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate typically involves the esterification of 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural configuration can influence its reactivity, solubility, and biological activity compared to similar compounds. For instance, the ethyl ester group may confer different pharmacokinetic properties compared to the methyl ester analog .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H12F3NO2/c1-4-17-10(16)9-6(2)5-8(11(12,13)14)15-7(9)3/h5H,4H2,1-3H3

InChI Key

GVQLRACZDGESLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)C(F)(F)F)C

Origin of Product

United States

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